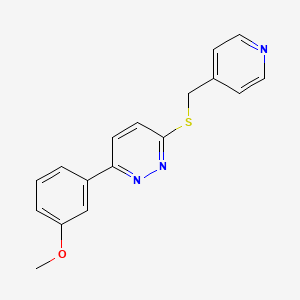
3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazine derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Gastric Antisecretory and Cytoprotective Properties : Research has identified compounds related to 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine that exhibit gastric antisecretory and cytoprotective properties. These compounds are being studied for their potential use as antiulcer agents (Kaminski et al., 1987).
Biological Activities in Alzheimer’s and Anti-Cox2 Reagents : Compounds structurally similar to this compound have been synthesized and tested for their anti-Alzheimer and anti-cox2 properties, showing promising results (Attaby et al., 2009).
Antiviral Properties : Studies have shown that derivatives of this compound can inhibit rhinoviruses, with different serotypes showing varying levels of susceptibility (Andries et al., 2005).
DNA Binding and Cytotoxicity Studies : Derivatives of this compound have been synthesized and studied for their DNA binding properties and cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
Flaviviridae Inhibitors : Some derivatives of this compound have shown inhibitory properties on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), suggesting potential as antiviral agents (Enguehard-Gueiffier et al., 2013).
Ligands for Benzodiazepine Receptors : Certain analogs have been found to effectively displace diazepam from central benzodiazepine receptors, indicating potential use in CNS-related therapies (Barlin et al., 1997).
Antioxidant and Anti-Inflammatory Properties : Compounds derived from this compound have shown significant antioxidant and anti-inflammatory activities in vitro and in vivo (Shehab et al., 2018).
properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-4-2-3-14(11-15)16-5-6-17(20-19-16)22-12-13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVGBSDOWLYDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

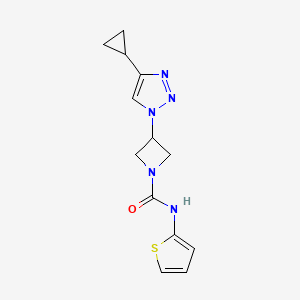
![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)

![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)
![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

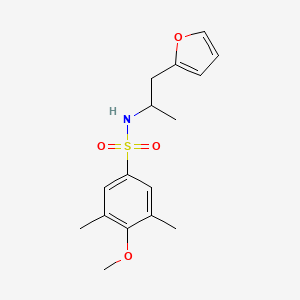
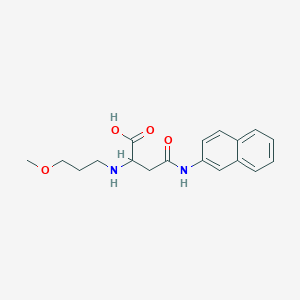
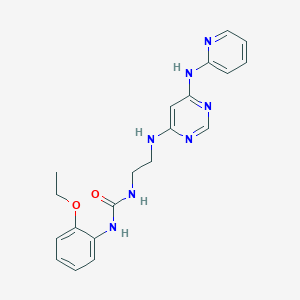
![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)
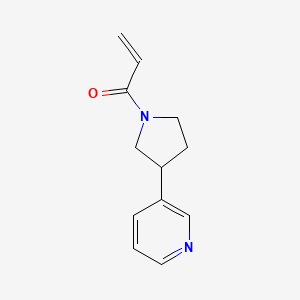
![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)